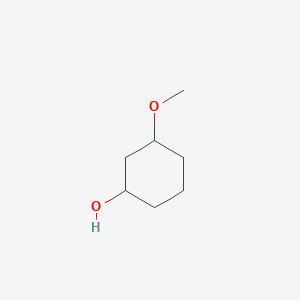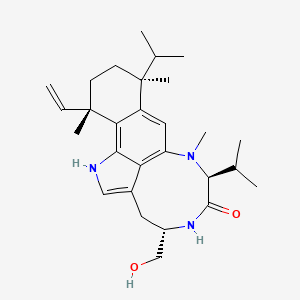
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, also known as FPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPOP is a fluorinated derivative of uracil, a nucleobase found in RNA, and has been shown to have a variety of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with amino acid residues in proteins, resulting in modifications that can be detected using mass spectrometry.
Biochemical and Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to have a variety of interesting biochemical and physiological effects. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been shown to induce DNA damage and cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can provide valuable information about protein structure and function. However, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can also be difficult to work with, as it is sensitive to light and can degrade over time.
Orientations Futures
There are many potential future directions for research involving 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the interactions between proteins and other biomolecules in greater detail. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could also be used to develop new drugs for the treatment of cancer and other diseases. Additionally, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the effects of oxidative stress on cells and tissues.
Méthodes De Synthèse
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can be synthesized using a variety of methods, but the most common approach involves the reaction of uracil with trifluoroacetic anhydride and 2-oxopropylamine. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, which can be purified using standard chromatography techniques. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been used in a variety of scientific research applications, including protein footprinting, mass spectrometry, and structural biology. Protein footprinting involves the use of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- to modify specific amino acid residues in proteins, which can then be detected using mass spectrometry. This technique can provide valuable information about protein structure and function. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been used in structural biology to study the interactions between proteins and other biomolecules.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- involves the condensation of 5-fluoro-3-oxopentanoic acid with urea followed by cyclization to form the pyrimidinedione ring.", "Starting Materials": [ "5-fluoro-3-oxopentanoic acid", "Urea", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-3-oxopentanoic acid (1.0 g) in acetic anhydride (10 mL) and add sodium acetate (1.0 g). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the mixture to room temperature and add methanol (10 mL). Filter the precipitate and wash with methanol.", "Step 3: Dissolve the obtained product in ethanol (10 mL) and add urea (1.0 g). Heat the mixture at 100°C for 4 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate. Wash with ethanol and dry in vacuum to obtain the final product." ] } | |
Numéro CAS |
56058-99-2 |
Nom du produit |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- |
Formule moléculaire |
C7H7FN2O3 |
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
5-fluoro-3-propanoyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7FN2O3/c1-2-5(11)10-6(12)4(8)3-9-7(10)13/h3H,2H2,1H3,(H,9,13) |
Clé InChI |
NALBVYNGIWXLJJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)C(=CNC1=O)F |
SMILES canonique |
CCC(=O)N1C(=O)C(=CNC1=O)F |
Autres numéros CAS |
75410-16-1 |
Synonymes |
FE-FU N(1)-(2-formylethyl)-5-fluorouracil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)
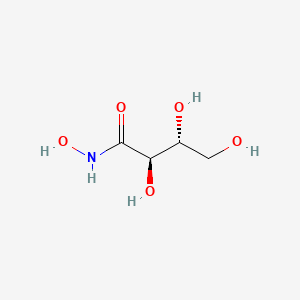
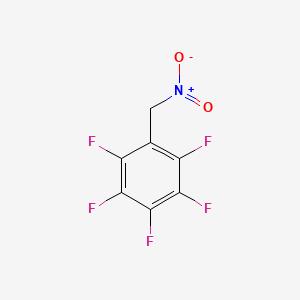
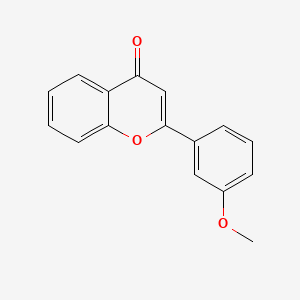
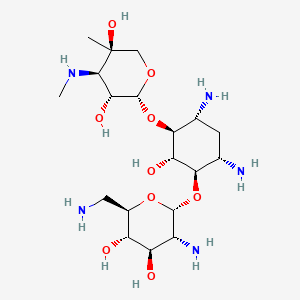
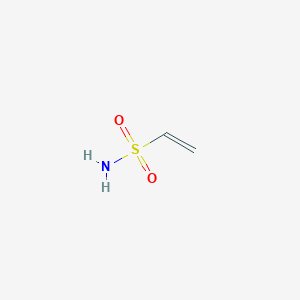
![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)

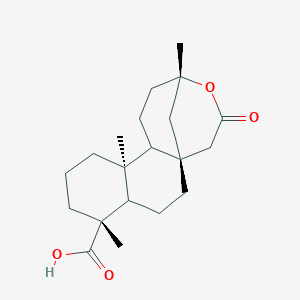

![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)
